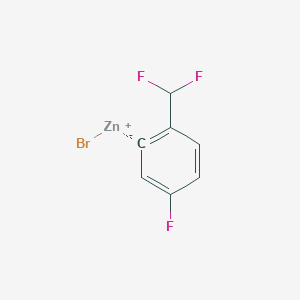
N-Benzyl-2-fluoroacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-fluoroacrylamide is an organic compound with the molecular formula C10H10FNO It is a derivative of acrylamide, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and one of the hydrogen atoms on the acrylamide moiety is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-2-fluoroacrylamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2-fluoroacryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid byproduct formed during the reaction.
Another method involves the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as copper(I) bromide (CuBr) to facilitate the coupling of benzylamine with 2-fluoroacrylic acid. This method offers the advantage of milder reaction conditions and higher yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-fluoroacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding amine.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted acrylamides.
Scientific Research Applications
N-Benzyl-2-fluoroacrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its role as an inhibitor of certain enzymes or as a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases where fluorinated compounds have shown promise.
Industry: this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Benzyl-2-fluoroacrylamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
N-Benzyl-2-fluoroacrylamide can be compared with other similar compounds such as:
N-Benzylacrylamide: Lacks the fluorine atom, resulting in different reactivity and biological activity.
2-Fluoroacrylamide: Lacks the benzyl group, which affects its solubility and interaction with biological targets.
N-Benzyl-2-chloroacrylamide: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in the presence of both the benzyl and fluorine groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10FNO |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
N-benzyl-2-fluoroprop-2-enamide |
InChI |
InChI=1S/C10H10FNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,13) |
InChI Key |
FFHIMQUCFYTJLD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)NCC1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14902192.png)

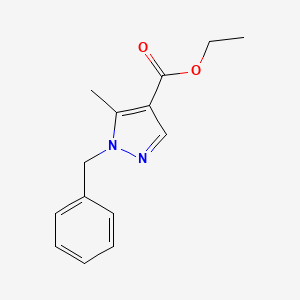
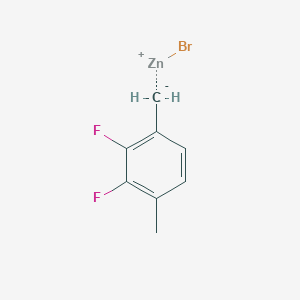

![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)

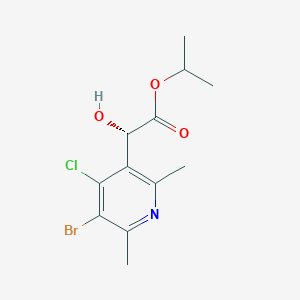
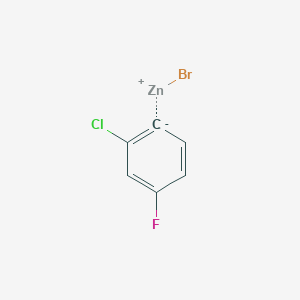

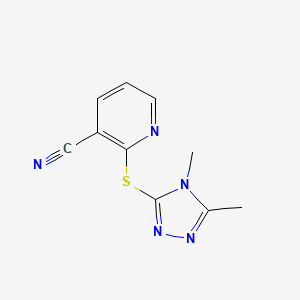
![(3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14902250.png)
![8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole](/img/structure/B14902255.png)
